9-Aminofluorene
Overview
Description
Electrosynthesis and Characterization of Water-Soluble Poly(9-aminofluorene)
The study on the electrosynthesis of water-soluble poly(9-aminofluorene) (P9AF) reveals a successful approach to creating a novel semiconducting polymer with excellent fluorescence properties. The synthesis process involves the direct anodic oxidation of 9-aminofluorene (9AF) in boron trifluoride diethyl etherate (BFEE). The resulting polymer is highly soluble in water due to the amino group substitution, making it a promising candidate for blue-light-emitting applications. The polymerization is shown to occur mainly at the C(2) and C(7) positions of the fluorene molecule. The fluorescence properties of P9AF are notable, with a quantum yield of 0.44, indicating its potential as a blue-light emitter. The study also discusses the effects of hydrochloric acid concentration on the solubility and fluorescence of doped and dedoped P9AF films, highlighting the role of the NH2 group in complexation with BF3 or H+ .
Palladium-Catalyzed Cross-Coupling/Annulation Cascade for Synthesis of 9-Aminofluorenes
The synthesis of 9-aminofluorenes is explored through a palladium-catalyzed cross-coupling/annulation cascade, building upon the established method for creating 9-hydroxyfluorenes. By incorporating various amines into the reaction, 9-aminofluorenes are produced, with the process confirmed by X-ray structures and NMR studies. The presence of intermolecular O-H...N hydrogen bonding is a significant finding, as it could influence the properties and reactivity of the synthesized compounds. This method provides a straightforward approach to synthesizing 9-aminofluorenes, which could be useful in various chemical applications .
Chemical and Physiological Properties of 9-Aminofluorene and Derivatives
This research delves into the chemical reactions and physiological properties of 9-aminofluorene and its derivatives. The preparation of 2-methoxy- and 3-methoxy-9-aminofluorene is described, along with their reactions with ethyl chloroformate, maleic anhydride, and carbon dioxide. These reactions yield N-carbethoxy derivatives, 9-maleamic acids, and substituted ammonium carbamates. The study also notes the unsuccessful attempts to obtain 9-amino derivatives through the reduction of oximes, which instead resulted in the formation of fluorene derivatives. Physiologically, the hydrochlorides of these amines exhibit local anesthetic properties and can affect uterine contraction in a concentration-dependent manner. The research provides valuable insights into the potential medical applications of these compounds .
Scientific Research Applications
Anomalous Fluorescence
- 9-Aminofluorene exhibits unique fluorescence characteristics, including two emissions at approximately 310 nm and a solvent-dependent range between 360 nm and 410 nm, attributed to a twisted intramolecular charge transfer (TICT) coformer (Vogt & Schulman, 1982).
Synthesis Applications
- It is used in palladium-catalyzed cross-coupling/annulation cascade processes for synthesizing 9-Hydroxy and 9-Aminofluorenes (François et al., 2018).
Labeling in Mass Spectrometry
- As a label for oligosaccharides in mass spectrometry, 9-Aminofluorene offers high UV detectability without interfering with analysis, making it valuable for studying sugars and glycoconjugates (Franz, Molinski, & Lebrilla, 2001).
Material Science
- Its derivative, water-soluble poly(9-aminofluorene), exhibits good fluorescence properties, making it suitable for applications like blue-light-emitting materials (Fan, Xu, Chen, & Dong, 2008).
- This material also shows potential as a fluorescent sensor for detecting Fe(III) and inorganic phosphates (Zhang et al., 2012).
Electrochemical Studies
- Electrochemical studies have explored the standard potentials for nucleophiles in solutions involving 9-aminofluorene (Lund & Pedersen, 1993).
Photophysical Properties
- Investigations into the photophysical properties of derivatives, such as 2-donor-7-acceptor-9-silafluorenes, show remarkable fluorescence solvatochromism and efficient fluorescence in doped polymer films (Shimizu, Mochida, Katoh, & Hiyama, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9H-fluoren-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMRQJTULXVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200496 | |
Record name | 9-Aminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Aminofluorene | |
CAS RN |
525-03-1 | |
Record name | Fluoren-9-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Aminofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Aminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-AMINOFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHO2K4K5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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